molecular formula C5H4N2S2 B6249171 imidazo[4,3-b][1,3]thiazole-5-thiol CAS No. 185748-24-7

imidazo[4,3-b][1,3]thiazole-5-thiol

Cat. No.: B6249171
CAS No.: 185748-24-7
M. Wt: 156.2
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Description

Imidazo[4,3-b][1,3]thiazole-5-thiol is a heterocyclic compound that features both imidazole and thiazole rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[4,3-b][1,3]thiazole-5-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazoles with α-halocarbonyl compounds under basic conditions . Another approach involves the use of metal complex catalysis to facilitate the formation of the imidazo[4,3-b][1,3]thiazole ring system .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Imidazo[4,3-b][1,3]thiazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Imidazo[4,3-b][1,3]thiazole-5-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[4,3-b][1,3]thiazole-5-thiol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to various biological effects such as apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Imidazo[4,3-b][1,3]thiazole-5-thiol can be compared with other similar compounds, such as imidazo[2,1-b]thiazole-5-carboxamides and imidazo[2,1-b][1,3]thiazoles . These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, imidazo[2,1-b]thiazole-5-carboxamides are known for their anti-tuberculosis properties, while imidazo[2,1-b][1,3]thiazoles have shown potential as anticancer agents .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of more complex molecules. Additionally, its diverse applications in chemistry, biology, medicine, and industry highlight its importance as a research tool and potential therapeutic agent.

Properties

CAS No.

185748-24-7

Molecular Formula

C5H4N2S2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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